Ethyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate
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Overview
Description
Ethyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.46. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing a 1,3-thiazole nucleus, have been synthesized via microwave-assisted methods. These compounds demonstrated antimicrobial, antilipase, and antiurease activities, highlighting their potential in developing new therapeutic agents (Başoğlu et al., 2013).
Electrochemical and Electrochromic Properties
Investigations into novel donor–acceptor type monomers, which include ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate (ETCB), have showcased significant electrochemical activity and distinct UV–vis absorption spectra. These findings are critical for advancements in electropolymerization and the development of materials with varied optical properties (Hu et al., 2013).
Heterocyclic Synthesis via Gas-Phase Pyrolysis
The gas-phase pyrolysis of ethyl N-(5-cyanomethyl-1,3,4-thiadiazol-3-yl)carbamate and similar compounds has been studied for heterocyclic synthesis. This research provides valuable mechanistic insights and introduces new methodologies for synthesizing substituted aminoazoles, contributing to the chemical synthesis field (Al-Awadi & Elnagdi, 1997).
Anticancer Activity of Arylazothiazoles and Thiadiazoles
A series of arylazothiazoles and 1,3,4-thiadiazoles, synthesized using novel catalysts and microwave irradiation, showed promising anticancer activity against colon and liver carcinoma cell lines. This research underscores the potential of these compounds in cancer therapy (Gomha et al., 2015).
Photodegradation Studies
The photodegradation of ethyl N-phenyl-carbamate (EPC) and its products has been explored, providing insights into the environmental fate of carbamate pesticides and related compounds. These findings are significant for environmental chemistry and pollution studies (Beachell & Chang, 1972).
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various targets in the body, leading to their diverse biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be part of the interaction mechanism with its targets.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound could have a wide range of molecular and cellular impacts.
Action Environment
The compound’s solubility properties suggest that it could be influenced by the presence of water, alcohol, ether, and various organic solvents .
Properties
IUPAC Name |
ethyl N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-2-25-18(24)20-17-19-14(13-26-17)12-16(23)22-10-8-21(9-11-22)15-6-4-3-5-7-15/h3-7,13H,2,8-12H2,1H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWCBXKUIYYHFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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